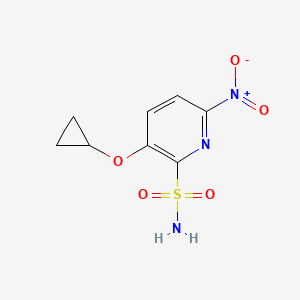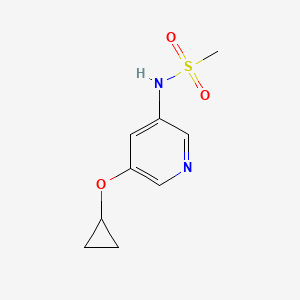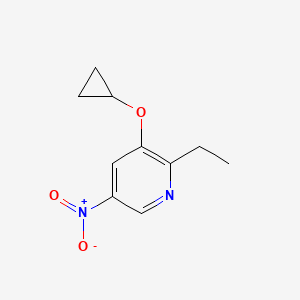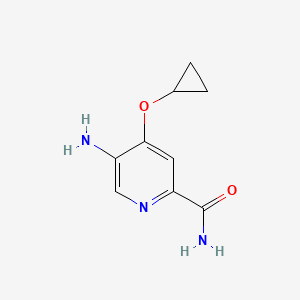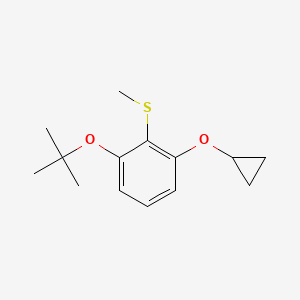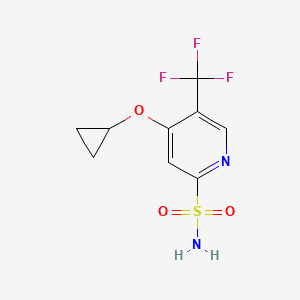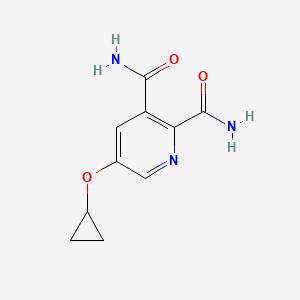
5-Isopropyl-2-(methylthio)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(METHYLSULFANYL)-5-(PROPAN-2-YL)PHENOL is an organic compound characterized by the presence of a phenol group substituted with a methylsulfanyl group and a propan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(METHYLSULFANYL)-5-(PROPAN-2-YL)PHENOL typically involves the introduction of the methylsulfanyl and propan-2-yl groups onto a phenol ring. One common method is through electrophilic aromatic substitution, where the phenol is treated with methylsulfanyl chloride and an appropriate catalyst under controlled conditions to introduce the methylsulfanyl group. The propan-2-yl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In industrial settings, the production of 2-(METHYLSULFANYL)-5-(PROPAN-2-YL)PHENOL may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can target the phenol group, converting it to a corresponding cyclohexanol derivative.
Substitution: The phenol group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(METHYLSULFANYL)-5-(PROPAN-2-YL)PHENOL has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(METHYLSULFANYL)-5-(PROPAN-2-YL)PHENOL involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(METHYLSULFANYL)PHENOL: Lacks the propan-2-yl group, resulting in different chemical and biological properties.
5-(PROPAN-2-YL)PHENOL: Lacks the methylsulfanyl group, affecting its reactivity and applications.
2-(METHYLSULFANYL)-4-(PROPAN-2-YL)PHENOL: A positional isomer with potentially different chemical behavior.
Uniqueness: 2-(METHYLSULFANYL)-5-(PROPAN-2-YL)PHENOL is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. This makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
Molekularformel |
C10H14OS |
|---|---|
Molekulargewicht |
182.28 g/mol |
IUPAC-Name |
2-methylsulfanyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C10H14OS/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7,11H,1-3H3 |
InChI-Schlüssel |
QNMNKMOUNUSHOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)SC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



